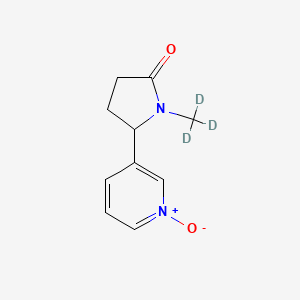

(R,S)-可替宁-d3 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-oxides are a class of organic compounds that contain an oxygen atom bonded to a nitrogen atom . They are often used as intermediates in organic synthesis and have been studied for their potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of N-oxides typically involves the oxidation of nitrogen-containing compounds . For example, sodium percarbonate is an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides . Another method involves the use of titanium silicalite in a packed-bed microreactor and H2O2 in methanol as solvent, which enables the formation of various pyridine N-oxides .

Molecular Structure Analysis

The molecular structure of N-oxides is characterized by the presence of a nitrogen-oxygen bond . The nature of this bond can influence the reactivity and stability of the N-oxide. For example, nitric oxide, an oxidized metabolite of nitrogen, has been shown to have important roles in various biological processes due to its unique chemical and physical properties .

Chemical Reactions Analysis

N-oxides can participate in a variety of chemical reactions. For instance, they can act as oxidants in certain reactions . They can also undergo reduction reactions to form nitric oxide .

Physical And Chemical Properties Analysis

N-oxides have unique physical and chemical properties due to the presence of the nitrogen-oxygen bond. For example, nitric oxide is small, uncharged, and contains an unpaired electron, which determines its chemical reactivity .

科学研究应用

金属氧化物的催化应用

金属氧化物由于其特定的组成和结构特征,表现出独特的电催化和热催化特性。这些氧化物的合成方法和组成显着影响它们在各种化学反应中的活性。例如,第一系列 Ruddlesden-Popper 氧化物在电催化和热催化中显示出相当大的前景,受其合成、结构和氧含量的影响 (Das, Xhafa, & Nikolla, 2016)。

环境修复

金属氧化物及其复合材料被广泛研究用于环境应用,尤其是水修复。它们的高表面积、对重金属的特殊亲和力和光催化性能使其适用于有机污染物的吸附去除和降解。最近的进展突出了纳米金属氧化物的发展,用于从水中有效去除重金属和有机污染物 (Hua, Zhang, Pan, Zhang, Lv, & Zhang, 2012)。

纳米技术和生物医学应用

氧化物纳米颗粒(如氧化锌和二氧化钛)的独特特性已在生物医学中得到应用,包括药物递送、成像和作为治疗剂。氧化物纳米颗粒通过活性氧产生诱导细胞死亡的能力与癌症治疗和光动力疗法特别相关 (Ziental 等人,2020)。

传感和检测技术

金属氧化物半导体由于其高灵敏度和选择性,在开发化学传感器以检测有毒气体和污染物方面至关重要。纳米线和纳米复合材料等纳米级结构的演变导致传感特性增强,从而能够开发出具有更高稳定性和灵敏度的先进气体传感器 (Comini 等人,2009)。

作用机制

Target of Action

It’s known that n-oxides, such as (r,s)-cotinine-d3 n-oxide, are often involved in reactions with amines .

Mode of Action

The mode of action of (R,S)-Cotinine-d3 N-Oxide involves its interaction with amines through a process known as the Cope Elimination . This reaction starts with the formation of an N-oxide from a tertiary amine. The amine attacks hydrogen peroxide, forming N-OH and breaking the weak O-O bond. The amine oxide O-H bond is then deprotonated by a strong hydroxide base, resulting in the formation of the N-oxide . When heated, an elimination reaction occurs, leading to the formation of an alkene .

Biochemical Pathways

(R,S)-Cotinine-d3 N-Oxide is likely involved in the nitrate-nitrite-nitric oxide pathway . This pathway involves the bioactivation of both nitrate and nitrite in vivo, releasing nitric oxide preferentially under acidic and/or hypoxic conditions . This process is catalyzed by a number of distinct mammalian nitrite reductases .

Pharmacokinetics

It’s known that nitrite and nitrate therapy can increase ischemic tissue blood flow with associated endothelial cell proliferation and angiogenesis . This suggests that (R,S)-Cotinine-d3 N-Oxide may have similar properties.

Result of Action

It’s known that reactive oxygen nitrogen species (rons), which include n-oxides, are released from macrophages, neutrophils, and dendritic cells in response to an inflammatory stimulus . This suggests that (R,S)-Cotinine-d3 N-Oxide may have a role in inflammatory responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (R,S)-Cotinine-d3 N-Oxide. For instance, diet and lifestyle can influence microbial diversity, which in turn can affect the metabolism of compounds like (R,S)-Cotinine-d3 N-Oxide . Additionally, a high-fat diet can drive the expansion of certain microbial species, altering intestinal epithelial cell metabolism during gut inflammation conditions .

安全和危害

未来方向

The study of N-oxides and their applications in various fields, including medicine and synthetic chemistry, is an active area of research. Future directions could include the development of new synthetic methods for N-oxides, the exploration of their potential therapeutic uses, and the investigation of their roles in biological systems .

属性

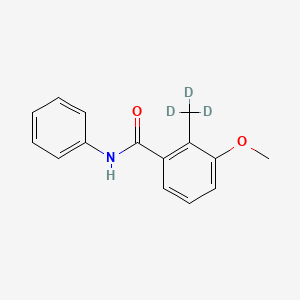

IUPAC Name |

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPULDKLIIVIER-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675778 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215561-37-7 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

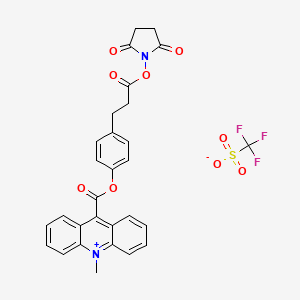

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)